[(Z)-benzylideneamino]thiourea
Overview
Description
“[(Z)-benzylideneamino]thiourea” is a compound that falls under the category of thiourea derivatives . Thiourea is an organosulfur compound with the formula SC(NH2)2 and the structure H2N−C(=S)−NH2 . It is structurally similar to urea (H2N−C(=O)−NH2), except that the oxygen atom is replaced by a sulfur atom . Thiourea motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position .
Synthesis Analysis
Thiourea derivatives can be synthesized through a simple condensation between amines and carbon disulfide in an aqueous medium . This protocol works smoothly with aliphatic primary amines to afford various di- and trisubstituted thiourea derivatives . Another method involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur .Molecular Structure Analysis
The molecular structure of thiourea involves a planar molecule with a C=S bond distance of 1.71 Å and average C-N distances of 1.33 Å . The presence of sulfur enhances their pharmacological properties .Chemical Reactions Analysis
Thiourea reacts with alkyl halides and gives isothiouronium salt. On further hydrolysis reaction of this salt results in the formation of thiol and urea .Physical and Chemical Properties Analysis
Thiourea is a white solid with a molar mass of 76.12 g·mol −1 . It has a melting point of 182 °C and is soluble in water .Scientific Research Applications
Chromogenic Interactions with Anions
[(Z)-benzylideneamino]thiourea derivatives are designed as anion receptors, showing significant interactions with anions in solutions. These interactions, particularly with oxo anions and fluoride ions, are critical in forming H-bond complexes, which can be leveraged in the design of molecular devices where the optical properties of substituents are modulated through anion interactions at the thiourea site (Bonizzoni et al., 2006).
Synthesis and Biological Activity
Derivatives of this compound have been synthesized and evaluated for biological activities, demonstrating their potential as therapeutic agents. For instance, their application in creating compounds with antimicrobial properties or as part of drug development efforts showcases the versatility and relevance of these derivatives in medicinal chemistry (Taile et al., 2010).
Antimicrobial and Antitumor Activities
Further research into thioureas and their cyclized derivatives has explored their conformational analysis and antimicrobial evaluation. Certain thiourea derivatives exhibit promising antibacterial and antifungal activities, suggesting their potential in developing new antimicrobial agents (Tuncel et al., 2019). Additionally, some derivatives have been investigated for their in vitro cytotoxicity against cancer cell lines, indicating the potential for anticancer applications (Ruswanto et al., 2015).
Supramolecular Structure and Plant-Growth Regulation
The supramolecular structure and biological activities of N-Benzoylthiourea derivatives have also been explored, highlighting their role in plant growth regulation and antimicrobial activities. These studies underscore the multifaceted applications of thiourea derivatives beyond simple chemical reactivity, extending into agricultural and pharmaceutical fields (Zhao et al., 2013).
Mechanism of Action
Target of Action
Thiourea and its derivatives, including [(Z)-benzylideneamino]thiourea, have been found to target several molecular pathways involved in the development of diseases such as cancer . They have been shown to limit angiogenesis and alter cancer cell signaling pathways .
Mode of Action
Thiourea derivatives are known to interact with their targets through various mechanisms. For instance, they can act as Brønsted acid/base catalysts in certain reactions . They are also known to form powerful hydrogen bonds in the ATP binding pocket of enzymes, which is a key mechanism in many tyrosine kinase inhibitors .
Biochemical Pathways
Thiourea derivatives have been found to affect a variety of biochemical pathways. They have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties . They have also been found to inhibit α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes .
Pharmacokinetics
Thiourea derivatives, such as DSA-00, DSA-02, and DSA-09, exhibit characteristics similar to those of conventional drugs when evaluated in terms of pharmacokinetics, drug-likeness, and medicinal chemistry . They are practically completely absorbed after oral administration and are excreted largely unchanged via the kidneys .
Result of Action
The result of the action of thiourea derivatives is largely dependent on their specific targets and modes of action. For instance, some thiourea derivatives have shown potent anticancer effects, with activity higher than or comparable to reference drugs . They have also demonstrated promising antibacterial and antioxidant potential .
Safety and Hazards
Future Directions
Thiazolidine motifs, which are similar to thiourea, behave as a bridge between organic synthesis and medicinal chemistry and compel researchers to explore new drug candidates . They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity and so on . This diversity in the biological response makes it a highly prized moiety . Therefore, developing multifunctional drugs and improving their activity should be a focus of research .
Biochemical Analysis
Biochemical Properties
The biochemical properties of [(Z)-Benzylideneamino]thiourea are quite diverse. It has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been shown to inhibit α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes . The nature of these interactions is primarily inhibitory, affecting the activity of these enzymes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by interacting with key enzymes and proteins, thereby affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily through its inhibitory interactions with enzymes like AChE and BuChE .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes like AChE and BuChE, potentially affecting metabolic flux or metabolite levels .
Properties
IUPAC Name |
[(Z)-benzylideneamino]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c9-8(12)11-10-6-7-4-2-1-3-5-7/h1-6H,(H3,9,11,12)/b10-6- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHCMAZIKNVDSX-POHAHGRESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=S)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N\NC(=S)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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